molecular formula C19H20ClN5O2 B2488145 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide

Cat. No.: B2488145
M. Wt: 385.8 g/mol
InChI Key: WPVHOORCVJFQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CP-47,497, and it belongs to the class of synthetic cannabinoids. CP-47,497 has been found to have a high affinity for the cannabinoid receptors in the brain, making it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes.

Scientific Research Applications

Antitumor Activity

A notable application of derivatives related to 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is in antitumor research. Studies have synthesized and evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activities. One derivative, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, demonstrated notable antitumor activity against the human breast adenocarcinoma cell line MCF7, indicating the potential of these compounds in cancer treatment and management (El-Morsy et al., 2017). Additionally, some pyrazolo[3,4-d]pyrimidine derivatives were tested on 60 different cell lines, revealing potent antitumor activity, highlighting the therapeutic potential of these derivatives in cancer research (Kandeel et al., 2012).

Antimicrobial Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have also been synthesized and characterized for their antimicrobial properties. Studies have demonstrated that these compounds possess significant activity against various pathogens, indicating their potential use as antimicrobial agents. For instance, compounds were synthesized and evaluated for their in vitro antimicrobial activities, with many exhibiting good to excellent antimicrobial properties (Bondock et al., 2008). Another study synthesized and characterized novel biologically potent heterocyclic compounds with pyrazoline, oxazole, and pyridine entities, showing promising results against pathogenic strains and potential to overcome microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Safety and Hazards

Interestingly, all the synthesized pyrazoles were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration .

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido [2,3- d ]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVHOORCVJFQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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